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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzonitrile

CAS No.: 72115-08-3

Cat. No.: B3280691

Get Quote

Executive Summary & Compound Identification
3-Cyano-4-nitroaniline (CAS: 72115-08-3), systematically known as 5-amino-2-
nitrobenzonitrile, is a push-pull chromophore used in the synthesis of azo dyes and non-linear

optical (NLO) materials.

It is critical to distinguish this compound from its more common isomer, 2-Cyano-4-nitroaniline

(CAS: 17420-30-3), as the position of the cyano group significantly alters the electronic

conjugation and resulting FTIR spectrum. This guide compares the target compound against

the industry-standard 4-Nitroaniline (pNA) to validate spectral shifts caused by the ortho-nitro

nitrile substitution.
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Feature Target Compound
Common
Alternative

Reference
Standard

Common Name 3-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline 4-Nitroaniline (pNA)

IUPAC Name
5-amino-2-

nitrobenzonitrile

2-amino-5-

nitrobenzonitrile
4-Nitroaniline

CAS Number 72115-08-3 17420-30-3 100-01-6

Structure
CN at meta to NH₂,

ortho to NO₂
CN at ortho to NH₂ No CN group

Primary Use
Specialized NLO/Dye

Intermediate

Commercial Dye/NLO

Standard

NLO Reference

Material

Experimental Protocol: FTIR Characterization
To ensure reproducible spectral data, the following self-validating protocol is recommended.

This method minimizes moisture interference, which can obscure critical N-H stretching

regions.

Method: Attenuated Total Reflectance (ATR-FTIR)
Rationale: ATR is preferred over KBr pellets for nitroanilines to prevent pressure-induced

polymorph changes and moisture absorption (hygroscopicity) which broadens the amine

bands.

Step-by-Step Workflow:

Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the

background spectrum shows no residual peaks (baseline flat at 100% T).

Sample Loading: Place ~5 mg of dry 3-Cyano-4-nitroaniline powder onto the crystal center.

Pressure Application: Apply uniform pressure using the anvil until the preview spectrum

intensity stabilizes (target absorbance ~0.5–0.8 A.U. for the strongest peak).
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Validation Check: If the C≡N peak (2200-2240 cm⁻¹) is weak (<0.05 A.U.), pressure is

insufficient or particle size is too large.

Acquisition: Scan from 4000 to 600 cm⁻¹.

Resolution: 4 cm⁻¹

Scans: 32 (to average out noise)

Post-Processing: Apply ATR correction (if quantitative comparison to transmission library

data is required).

Start: Crystal Cleaning Acquire Background
(Air)

Load Sample
(5mg Powder)

Apply Pressure
(Monitor Preview)

Validation Check:
CN Peak > 0.05 A.U?No (Increase Force)

Acquire Spectrum
(32 Scans, 4cm⁻¹)

Yes ATR Correction &
Peak Picking

Click to download full resolution via product page

Caption: Figure 1. Self-validating ATR-FTIR workflow for nitroaniline derivatives.

Characteristic Peak Analysis & Comparison
The introduction of the electron-withdrawing cyano (-C≡N) group at the 3-position (ortho to the

nitro group) creates specific spectral shifts compared to the parent 4-nitroaniline.

Detailed Peak Assignment Table
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Functional
Group

Vibration Mode
4-Nitroaniline
(Ref) [1]

3-Cyano-4-
nitroaniline
(Target)

Mechanistic
Insight
(Causality)

Primary Amine (-

NH₂)

N-H Asymmetric

Stretch
~3480 cm⁻¹ 3490–3510 cm⁻¹

Blue Shift: The 3-

cyano group

sterically twists

the adjacent 4-

nitro group,

reducing the

"push-pull"

conjugation.

Less conjugation

= stronger N-H

bond = higher

frequency.

Primary Amine (-

NH₂)

N-H Symmetric

Stretch
~3360 cm⁻¹ 3380–3400 cm⁻¹

Similar inductive

effect reduces

resonance

participation of

the lone pair.

Nitrile (-C≡N) C≡N Stretch Absent 2230–2245 cm⁻¹

Diagnostic Peak:

The nitrile group

ortho to the nitro

group

experiences

strong electron

withdrawal,

slightly stiffening

the C≡N bond

(higher freq vs.

2220 cm⁻¹ in

benzonitrile).

Nitro (-NO₂) Asymmetric

Stretch

1500–1510 cm⁻¹ 1530–1550 cm⁻¹ Blue Shift (Key

Differentiator): In

pNA, conjugation
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lowers this freq.

In the 3-CN

isomer, steric

hindrance twists

NO₂ out of plane,

breaking

conjugation and

restoring double-

bond character

(higher freq).

Nitro (-NO₂)
Symmetric

Stretch
1330–1340 cm⁻¹ 1345–1360 cm⁻¹

Follows the

asymmetric

trend; loss of

conjugation

raises the

wavenumber.

Aromatic Ring C=C Stretch 1590, 1500 cm⁻¹ 1600, 1580 cm⁻¹

The ring

becomes more

electron-deficient

due to two

withdrawing

groups (CN,

NO₂), stiffening

the ring bonds.

Comparative Analysis: The "Ortho Effect"
The critical difference between 3-Cyano-4-nitroaniline and its isomer 2-Cyano-4-nitroaniline lies

in the steric and electronic environment of the nitro group.

3-Cyano Isomer (Target): The -CN and -NO₂ groups are ortho to each other.

Steric Clash: The bulky nitro group is forced out of planarity with the benzene ring.

Result: Conjugation from the amine (donor) to the nitro (acceptor) is disrupted.
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Spectral Consequence: The NO₂ peaks shift to higher wavenumbers (closer to non-

conjugated nitrobenzene at 1550 cm⁻¹) compared to the highly conjugated 4-nitroaniline.

2-Cyano Isomer (Alternative): The -CN is ortho to the amine (-NH₂).

Interaction: Possible intramolecular hydrogen bonding between NH₂ and CN.

Result: The nitro group remains planar and conjugated.

Spectral Consequence: The NO₂ peaks remain lower (closer to 1500 cm⁻¹), and the NH₂

bands may broaden or shift due to H-bonding.

3-Cyano-4-nitroaniline
(Structure)

Steric Hindrance
(CN ortho to NO₂)

NO₂ Group Twists
Out of Plane

Loss of 'Push-Pull'
Conjugation

NO₂ Bond Order Increases
(More Double Bond Character)

NH₂ Bond Order Increases
(Lone Pair Localized)

NO₂ Stretch Blue Shift
(>1530 cm⁻¹)

NH₂ Stretch Blue Shift
(>3490 cm⁻¹)
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Click to download full resolution via product page

Caption: Figure 2. Mechanistic pathway explaining the blue shift in vibrational frequencies due

to steric inhibition of resonance.

Application & Selection Guide
When selecting between 3-Cyano-4-nitroaniline and alternatives for research:

For Non-Linear Optics (NLO): The 2-Cyano-4-nitroaniline isomer is generally preferred. The

planar structure maximizes charge transfer (CT), resulting in higher hyperpolarizability. The

3-Cyano isomer's twisted structure reduces CT efficiency, making it less suitable for SHG

(Second Harmonic Generation) applications but potentially useful for transparency/blue-

shifting the cutoff.

For Dye Synthesis: The 3-Cyano isomer provides a more electron-deficient coupling

component, leading to significant bathochromic shifts (deeper colors) in the final azo dye

compared to 4-nitroaniline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. spectroscopyonline.com [spectroscopyonline.com]
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To cite this document: BenchChem. [Comparative Guide: FTIR Characterization of 3-Cyano-
4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3280691/docs#comparative-guide-ftir-
characterization-of-3-cyano-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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